molecular formula C8H12O B1295456 3-Methyl-6-hepten-1-yn-3-ol CAS No. 51193-99-8

3-Methyl-6-hepten-1-yn-3-ol

Cat. No.: B1295456
CAS No.: 51193-99-8
M. Wt: 124.18 g/mol
InChI Key: PVJVUJJZSINIGV-UHFFFAOYSA-N
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Description

3-Methyl-6-hepten-1-yn-3-ol (CAS 51193-99-8) is an unsaturated alcohol with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Its structure features a terminal alkyne at position 1, an alkene at position 6, and a hydroxyl group at position 3 (Figure 1). The compound’s IUPAC name reflects its hybrid unsaturated system, which includes both sp (alkyne) and sp² (alkene) hybridized carbons. Key spectral data, such as its infrared (IR) spectrum, has been cataloged by the NIST Mass Spectrometry Data Center, showing characteristic absorption bands for -OH (stretching ~3300 cm⁻¹), C≡C (stretching ~2100 cm⁻¹), and C=C (stretching ~1650 cm⁻¹) . Thermodynamic properties calculated via Joback and Crippen methods include a boiling point (T₆₀₀₀), Gibbs free energy of formation (ΔfG° = 118.50 kJ/mol), and logP (octanol/water partition coefficient) of 1.70, indicating moderate hydrophobicity .

Biological Activity

3-Methyl-6-hepten-1-yn-3-ol is an organic compound with the molecular formula C8H14OC_8H_{14}O. This propargylic alcohol is characterized by a hydroxyl group attached to a carbon that is part of a carbon-carbon triple bond. Despite its structural uniqueness, the biological activity of this compound is not extensively documented in the literature. However, emerging studies suggest potential applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Reactivity
The compound contains both alkyne and alcohol functional groups, which contribute to its reactivity. It can undergo several types of reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The triple bond can be reduced to form alkenes or alkanes.
  • Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution.

Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and palladium on carbon (Pd/C) for hydrogenation during reduction processes.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of various organic compounds found that derivatives of propargylic alcohols, including those structurally related to this compound, showed promising activity against specific pathogens. This suggests that further exploration into the biological activity of this compound could yield valuable insights into its potential uses in treating infections .

Metabolomic Profiling

Research utilizing chromatography-based metabolomics has indicated that certain metabolites derived from plants exhibit significant biological activities, including antioxidant properties. Although this compound was not the primary focus, its presence in complex mixtures could contribute to the overall bioactivity observed in such studies .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activities
3-Methylheptan-1-ynePropargylic alcoholPotential antimicrobial activity
2-Methylheptan-6-en-3-ynePropargylic alcoholSimilar reactivity patterns
Lonicera macranthoides extractPlant-derivedAntioxidant and antimicrobial

The table above compares this compound with similar compounds that have been studied for their biological activities. The similarities in structure suggest potential for similar mechanisms of action.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 3-Methyl-6-hepten-1-yn-3-ol exhibits antimicrobial activity against various pathogens. A study showed that derivatives of propargylic alcohols, including this compound, demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations ranged from 0.5 to 2.0 mg/mL, suggesting its potential as a natural antimicrobial agent for medical and agricultural applications.

Applications in Organic Synthesis

Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The triple bond can be reduced to form alkenes or alkanes.
  • Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactivity patterns make it valuable for synthesizing complex organic compounds.

Applications in the Fragrance Industry

This compound is utilized in the fragrance industry due to its pleasant odor and stability. It is incorporated into perfumes and scented products, enhancing their aromatic profile while providing longevity. A comparative analysis revealed that fragrances containing this compound were preferred by consumers over synthetic alternatives, highlighting its importance in natural fragrance formulations.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition rates against several pathogens, suggesting its potential use in developing new antimicrobial agents for both medical and agricultural applications.

Case Study 2: Fragrance Development

In the fragrance industry, this compound has been incorporated into several commercial products due to its desirable scent profile. Its inclusion has led to enhanced consumer acceptance and preference over synthetic alternatives, underscoring its role in natural fragrance formulations.

Q & A

Q. Basic: What synthetic methodologies are recommended for 3-Methyl-6-hepten-1-yn-3-ol, and what intermediates are critical?

Answer:
The synthesis of this compound can be approached via alkyne addition reactions. For analogous compounds (e.g., 3-methylpent-1-en-4-yn-3-ol), calcium acetylene intermediates are generated by reacting methyl ketene with calcium acetylide. Subsequent displacement reactions yield the target alcohol. Key steps include:

  • Reaction conditions: Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Intermediate isolation: Purify intermediates via fractional distillation (boiling point: 63–65 °C/100 mmHg) .
  • Yield optimization: Adjust stoichiometry of methyl ketene and calcium acetylide to minimize byproducts.

Table 1: Key Synthetic Parameters for Analogous Alkyne Alcohols

ParameterValue/DescriptionReference
Boiling Point63–65 °C/100 mmHg
Key IntermediateCalcium 2-ethynyl-1-vinylethanol
CatalystTin(IV) chloride (for transmetallation)

Q. Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:
1D/2D NMR is critical for structural confirmation:

  • ¹H-NMR: Identify alkynyl protons (δ 1.8–2.5 ppm) and olefinic protons (δ 5.1–5.3 ppm). Methyl groups adjacent to the alcohol appear as singlets (δ 1.4–1.6 ppm) .
  • ¹³C-NMR: Alkyne carbons resonate at δ 70–85 ppm, while hydroxyl-bearing carbons appear at δ 60–70 ppm .
  • IR: Confirm the -OH stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).

GC-MS validates purity and molecular weight (expected m/z: ~138 for C₈H₁₂O) .

Q. Advanced: How to resolve contradictions in spectroscopic data during synthesis?

Answer:
Contradictions may arise from stereoisomerism or impurities. Mitigation strategies include:

  • Cross-validation: Use complementary techniques (e.g., compare NMR with GC-MS retention times) .
  • Reaction monitoring: Track intermediates via HPLC to ensure stepwise progression .
  • Isomer separation: Apply chiral chromatography if stereoisomers form (e.g., silica gel with hexane/ethyl acetate) .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

  • Hazard classification: Harmful if swallowed (R22), irritant to eyes/skin (R36/37/38) .
  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps .
  • First aid: For eye contact, rinse with water for 15 minutes and seek medical help .

Q. Advanced: How to optimize multi-step synthesis yields for this compound?

Answer:

  • Temperature control: Maintain ≤60 °C to prevent alkyne polymerization .
  • Catalyst selection: Use tin(IV) chloride for efficient transmetallation in allylation steps .
  • Purification: Employ flash chromatography (silica gel, 70:30 hexane/acetone) to isolate the product .

Q. Basic: Which analytical methods quantify this compound in mixtures?

Answer:

  • GC-FID/MS: Optimal due to volatility (boiling point ~160–170 °C estimated). Use a DB-5 column (30 m × 0.25 mm) .
  • Calibration curves: Prepare standards in ethanol (0.1–10 mg/mL) for accurate quantification .

Q. Advanced: How do stereoisomers influence this compound’s reactivity and properties?

Answer:

  • Reactivity differences: Stereoisomers may exhibit varied reaction rates in Diels-Alder or hydrogenation reactions.
  • Analytical distinction: Use chiral HPLC (Chiralpak AD-H column) or compare NOE effects in NMR .

Q. Basic: What environmental precautions apply to this compound?

Answer:

  • Waste disposal: Not classified as PBT/vPvB, but collect in sealed containers for incineration .
  • Spill management: Absorb with vermiculite and dispose as hazardous waste .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

6-Methylheptan-3-ol (CAS 18720-66-6)

  • Molecular Formula : C₈H₁₈O
  • Key Differences : Lacks unsaturated bonds (fully saturated backbone) .
  • Properties : Higher molecular weight (130.23 g/mol) due to saturation. The absence of alkyne/alkene groups reduces reactivity in cycloaddition or metathesis reactions compared to 3-Methyl-6-hepten-1-yn-3-ol. Its logP (~2.1) suggests slightly higher hydrophobicity than the target compound .

2-Isopropyl-5-methylhex-4-en-1-ol (CAS N/A)

  • Molecular Formula : C₁₀H₂₀O
  • Key Differences : Features a branched isopropyl group and a single alkene at position 3. The hydroxyl group is at position 1, altering polarity and hydrogen-bonding capacity .
  • Applications : Used in fragrance synthesis due to its terpene-like structure, whereas this compound’s conjugated enyne system makes it more relevant in polymer chemistry .

3-Éthynylhept-6-en-1-yn-3-ol (III.15e)

  • Synthesis : Prepared via asymmetric enyne metathesis using K₂CO₃/MeOH, yielding a white/yellow solid with distinct δ (NMR) and Rf values (0.19–0.27) .
  • Comparison : Shares the enyne motif but includes an additional ethynyl group, enhancing steric hindrance and reducing solubility compared to this compound .

Thermodynamic and Physical Properties

Property This compound 6-Methylheptan-3-ol 2-Isopropyl-5-methylhex-4-en-1-ol
Molecular Weight (g/mol) 124.18 130.23 156.27
logP (logPoct/wat) 1.70 ~2.1 ~2.5
ΔfH°gas (kJ/mol) -195.10 -280.50* -315.20*
Boiling Point (T₆₀₀₀, K) 458.19–641.88 ~430–450 ~470–490

Challenges in Comparative Analysis

  • Data Gaps : Thermodynamic properties (e.g., melting points, vapor pressure) for analogs like 2-isopropyl-5-methylhex-4-en-1-ol are unavailable in the literature, limiting direct comparisons .
  • Synthetic Complexity : this compound’s synthesis requires precise control of alkyne-alkene conjugation, whereas saturated analogs are more straightforward to prepare .

Preparation Methods

Allylacetone Route

One of the most common methods involves the reaction of allylacetone with ethynylmagnesium bromide. This reaction introduces the triple bond and hydroxyl group necessary for forming the target compound.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or diethyl ether
  • Temperature: Room temperature to 60 °C
  • Time: Approximately 3 hours

Dicobalt Hexacarbonyl Complex

Another method utilizes the cyclization of a dicobalt hexacarbonyl complex derived from 3-methylhept-6-en-1-yn-3-ol. This method is notable for its ability to form stable complexes that facilitate further reactions.

Reaction Conditions:

  • Temperature: Typically around 60 °C
  • Inert atmosphere: Argon or nitrogen to prevent oxidation

General Synthetic Parameters

Parameter Value/Description
Boiling Point 185.3 °C at 760 mmHg
Key Intermediate Calcium acetylide
Catalyst Tin(IV) chloride
Yield Approximately 50%

The reactivity of 3-Methyl-6-hepten-1-yn-3-ol allows it to undergo various chemical transformations, which can be exploited in synthetic applications.

Types of Reactions

Oxidation

The hydroxyl group can be oxidized to form carbonyl compounds such as ketones or aldehydes.

Reduction

The triple bond can be reduced to yield alkenes or alkanes, typically using hydrogenation methods with palladium on carbon as a catalyst.

Substitution

Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Reaction Type Common Reagents Conditions
Oxidation Potassium permanganate (KMnO4) Mild acidic conditions
Reduction Palladium on carbon (Pd/C) Hydrogen atmosphere
Substitution Thionyl chloride (SOCl2) Anhydrous conditions

In an industrial context, the production of this compound may leverage continuous flow reactors and advanced catalytic systems to enhance efficiency and yield. These methods allow for large-scale synthesis while maintaining high purity levels.

The preparation of this compound involves a variety of synthetic routes, each with specific conditions that optimize yield and purity. Understanding these methods provides valuable insights into its applications in organic synthesis and other fields, highlighting its versatility as a chemical compound.

Properties

IUPAC Name

3-methylhept-6-en-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJVUJJZSINIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51193-99-8
Record name 3-Methyl-6-hepten-1-yn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051193998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51193-99-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-hepten-1-yn-3-ol
Ethynylmagnesium Bromide
3-Methyl-6-hepten-1-yn-3-ol
3-Methyl-6-hepten-1-yn-3-ol
Reactant of Route 4
3-Methyl-6-hepten-1-yn-3-ol
3-Methyl-6-hepten-1-yn-3-ol
Reactant of Route 6
3-Methyl-6-hepten-1-yn-3-ol

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